

Application Notes and Protocols for High-Throughput Screening of Spirohydantoin Libraries

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Compound of Interest

Compound Name: *1,3-Diazaspiro[4.4]nonane-2,4-dione*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of spirohydantoin libraries, a class of compounds recognized as "privileged structures" in drug discovery due to their ability to interact with a wide range of biological targets.^{[1][2]} This document focuses on the identification of spirohydantoin-based inhibitors of the p300/CREB-binding protein (CBP) histone acetyltransferases (HATs), key regulators of gene expression implicated in various diseases, including cancer.^{[3][4][5]}

Introduction to Spirohydantoins and High-Throughput Screening

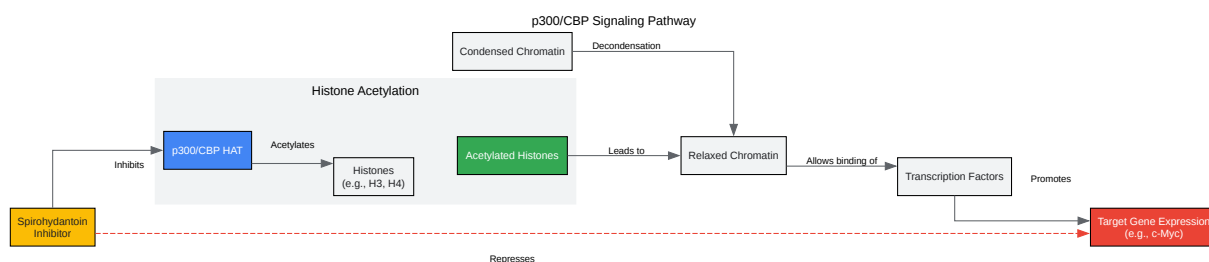
Spirohydantoins are heterocyclic compounds characterized by a spirocyclic center, which provides a three-dimensional architecture that is advantageous for binding to protein targets. The synthesis of diverse spirohydantoin libraries allows for the exploration of vast chemical space in the search for novel therapeutic agents.^{[1][2][6]} High-throughput screening (HTS) is an essential tool in drug discovery that enables the rapid testing of large numbers of compounds against a specific biological target.^{[7][8]} The process involves the miniaturization and automation of assays to efficiently identify "hit" compounds that modulate the activity of the target.^{[7][8]}

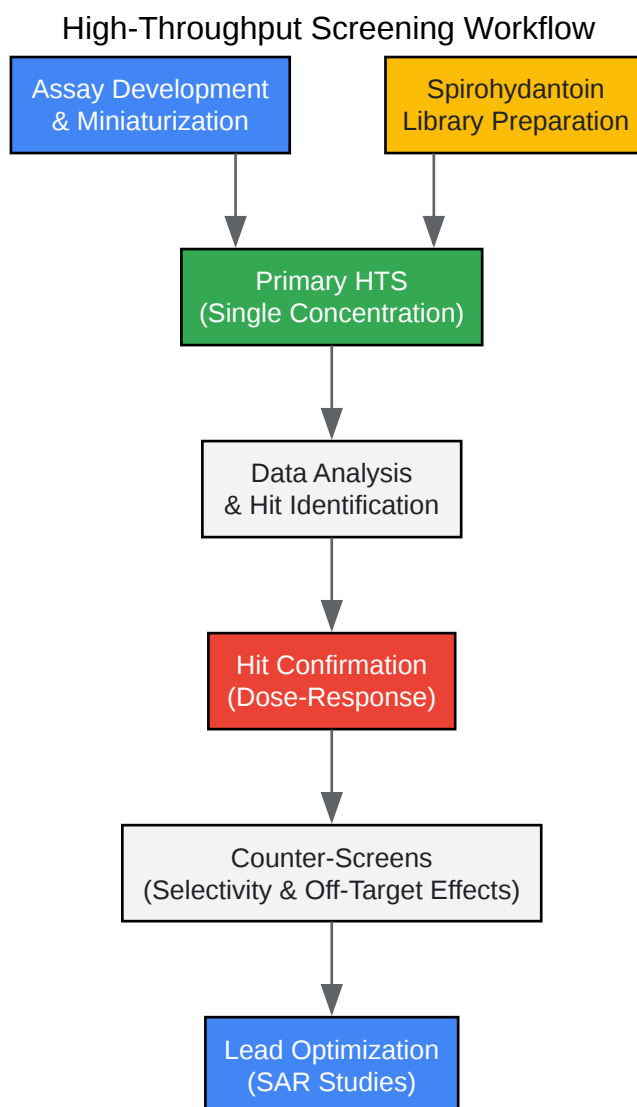
Featured Application: Screening for p300/CBP HAT Inhibitors

The histone acetyltransferases p300 and CBP are crucial transcriptional co-activators that play a vital role in numerous cellular processes by acetylating histone and non-histone proteins, thereby regulating gene expression.^{[3][9][10][11]} Dysregulation of p300/CBP activity is linked to a variety of diseases, making them attractive targets for therapeutic intervention.^{[3][4][5]} This document outlines the screening of a spirohydantoin library to identify potent and selective inhibitors of p300/CBP.

p300/CBP Signaling Pathway

The inhibition of p300/CBP histone acetyltransferase activity can have significant downstream effects on gene transcription. By preventing the acetylation of histone tails, the chromatin structure remains condensed, limiting the access of transcription factors to DNA and thereby repressing gene expression. Key downstream targets include genes involved in cell growth, proliferation, and differentiation.





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